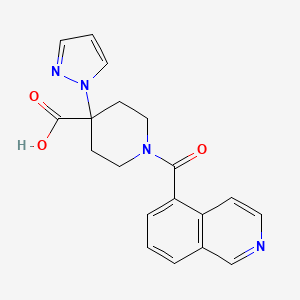
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as IPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. IPP is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and an isoquinoline ring. The chemical structure of IPP is shown below:
作用机制
The mechanism of action of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The increased levels of cGMP lead to the relaxation of smooth muscle cells, which results in vasodilation and increased blood flow. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the activity of other enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to increase blood flow and improve erectile function in animal models and humans. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for PDE5 inhibition. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One direction is to investigate the potential applications of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in the treatment of other diseases, such as pulmonary hypertension and neurodegenerative diseases. Another direction is to optimize the synthesis method of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid and its potential off-target effects. Finally, the development of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(isoquinolin-5-ylcarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The reaction leads to the formation of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid with a yield of approximately 70%. The synthesis method of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been optimized to improve the yield and purity of the compound.
科学研究应用
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of several enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
1-(isoquinoline-5-carbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(16-4-1-3-14-13-20-9-5-15(14)16)22-11-6-19(7-12-22,18(25)26)23-10-2-8-21-23/h1-5,8-10,13H,6-7,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSRNVNFWUWHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}nicotinate](/img/structure/B5300247.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5300287.png)
![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![1-(3,4-dimethoxyphenyl)-3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxo-1-propanamine](/img/structure/B5300302.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300309.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5300317.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)